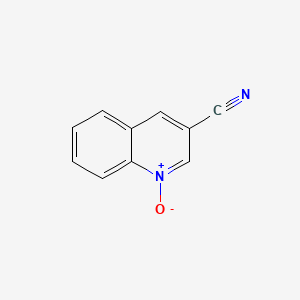

Quinoline-3-carbonitrile 1-oxide

Vue d'ensemble

Description

Quinoline-3-carbonitrile 1-oxide is a heterocyclic organic compound that features a quinoline ring system with a nitrile group at the third position and an oxide group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-3-carbonitrile 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate and acetic acid as a catalyst . This one-pot multicomponent reaction is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Quinoline-3-carbonitrile 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-amine derivatives.

Applications De Recherche Scientifique

Quinoline-3-carbonitrile 1-oxide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of materials for organic electronics and photovoltaics.

Mécanisme D'action

The mechanism of action of Quinoline-3-carbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Quinoline N-oxide: Shares the quinoline ring system with an oxide group but lacks the nitrile group.

Chloroquinoline-3-carbonitrile: Contains a chlorine substituent instead of an oxide group.

Methoxybenzo[h]quinoline-3-carbonitrile: Features a methoxy group and a benzo ring fused to the quinoline system.

Uniqueness: Quinoline-3-carbonitrile 1-oxide is unique due to the presence of both the nitrile and oxide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Activité Biologique

Quinoline-3-carbonitrile 1-oxide (QCN1O) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, along with insights into its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

QCN1O is a derivative of quinoline, a heterocyclic compound known for its wide range of biological activities. The structural features of QCN1O contribute to its interactions with various biological targets, making it a promising candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that QCN1O exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study synthesized various derivatives of quinoline-3-carbonitrile, demonstrating their potential antibacterial properties. The most active compound in this series showed good interaction with DNA gyrase, an essential enzyme for bacterial replication, suggesting a mechanism of action that disrupts bacterial DNA synthesis .

Table 1: Antibacterial Activity of Quinoline-3-carbonitrile Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Cytotoxicity (%) |

|---|---|---|---|

| QD1 | Staphylococcus aureus | 20 | 5 |

| QD2 | Escherichia coli | 22 | 4 |

| QD3 | Klebsiella pneumoniae | 25 | 2 |

| QD4 | Pseudomonas aeruginosa | 23 | 3 |

Anticancer Activity

The anticancer potential of QCN1O has also been investigated. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, compounds derived from quinoline scaffolds demonstrated low nanomolar antiproliferative effects against human cancer cell lines such as HeLa and MCF-7 .

Case Study: Apoptosis Induction

In one notable study, a library of quinoline derivatives was tested for their ability to induce apoptosis in cancer cells. The results indicated that specific derivatives could trigger apoptosis at concentrations as low as 10 nM, highlighting their potential as effective anticancer agents .

The biological activity of QCN1O is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular processes, such as DNA gyrase in bacteria and various kinases in cancer cells.

- Oxidative Stress Induction : QCN1O can induce the production of reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism is particularly relevant in its anticancer activity, where ROS can trigger apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of QCN1O is crucial for optimizing its biological activity. Modifications at specific positions on the quinoline ring have been shown to enhance or diminish its antimicrobial and anticancer properties. For example, the introduction of electron-withdrawing groups has been linked to increased lipophilicity and improved bioactivity against certain pathogens .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., NO2) | Increased antibacterial potency |

| Alkyl substitutions | Enhanced lipophilicity |

| Hydroxyl groups | Improved solubility |

Propriétés

IUPAC Name |

1-oxidoquinolin-1-ium-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-9-3-1-2-4-10(9)12(13)7-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJICGGEQGJSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-13-0 | |

| Record name | 3-Quinolinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63124-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarbonitrile N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063124130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC358373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.